Pyroglutamyl-histidyl-glycine
Overview
Description
Pyroglutamyl-histidyl-glycine (pEHG) is an endogenous tripeptide that plays a crucial role as a tissue-specific antimitotic agent . It selectively inhibits the proliferation of colon epithelial cells . Early research has also suggested that pEHG might have anorectic effects in mice and could be involved in the pathophysiology of anorexia nervosa .
Molecular Structure Analysis
H \ N-C-C=O | | H-N-C-C=O | | H-N-C-C=O | | H O
Scientific Research Applications
Synthesis and Assay for Activity
L-Pyroglutamyl-L-histidyl-glycine was investigated as a potential anorexogenic agent, affecting food intake and weight control in animals. However, studies showed that it did not decrease food intake nor affect the weight in mice and rats, suggesting it may not function as an anorexogenic agent (Bauce et al., 1981).
Relationship with Thyrotropin Releasing Hormone
The structural composition of L-pyroglutamyl-L-histidyl-L-proline amide aligns with the known chemical and hormonal properties of thyrotropin releasing hormone (TRH) from porcine hypothalami. This similarity suggests that this tripeptide may have similar hormonal functions across mammalian species, as evidenced by hormonal activity comparisons between natural and synthetic versions (Bøler et al., 1969).
Effect on Non-Tumorigenic Colonic Cells
Pyroglutamyl-histidyl-glycine (pEHG) shows potential in inhibiting DNA synthesis in non-tumorigenic colonic cells. It can block cell flow through the cell cycle at G2/M, though it does not seem to affect apoptosis or necrosis. This suggests a potential role in regulating cell proliferation, particularly in the colon (Reichelt et al., 2004).
Transport Mechanisms in Renal Cells
Studies indicate the presence of a specific transmembrane carrier for pyroglutamyl-histidine (pGlu-His) in the luminal membrane of renal proximal tubular cells. This suggests that pyroglutamyl-histidyl-glycine may be involved in renal transport processes, contributing to the understanding of peptide transport in the kidneys (Skopicki et al., 1988).
Chemical Brain-Targeting System
Pyroglutamyl-histidyl-glycine is part of research involving the synthesis of chemical brain-targeting systems. It has been incorporated into systems designed for enhanced penetration across the blood-brain barrier, indicating its potential use in treatments involving central nervous system targeting (Prokai et al., 1998).
properties
IUPAC Name |
2-[[(2S)-3-(4H-imidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6-9H,1-3,5H2,(H,15,22)(H,17,19)(H,18,23)(H,20,21)/t7?,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKWFWXOVZIATL-NPPUSCPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroglutamyl-histidyl-glycine | |
CAS RN |
69275-10-1 | |
Record name | Pyroglutamyl-histidyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069275101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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